(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane
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Overview
Description
(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable diol with a pyran derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyran ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure can impart unique biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
- (3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane
- This compound
Uniqueness: Compared to other similar spirocyclic compounds, this compound stands out due to its specific stereochemistry and the presence of both pyran and dioxaspiro moieties. This unique combination of structural features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919769-60-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O3/c1-3-7-13(8-4-1)15-10-12(16-13)11-6-2-5-9-14-11/h2,5,11-12H,1,3-4,6-10H2/t11-,12+/m0/s1 |
InChI Key |
NAIKJBJMLHBRSJ-NWDGAFQWSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3CC=CCO3 |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC=CCO3 |
Origin of Product |
United States |
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